molecular formula C17H20N6O2 B5638400 (1S,5R)-6-methyl-3-[4-(2-methyltetrazol-5-yl)benzoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one

(1S,5R)-6-methyl-3-[4-(2-methyltetrazol-5-yl)benzoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one

Cat. No.: B5638400
M. Wt: 340.4 g/mol
InChI Key: XQWUITBKJLCODH-UONOGXRCSA-N
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Description

(1S,5R)-6-methyl-3-[4-(2-methyltetrazol-5-yl)benzoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one is a complex organic compound with a unique bicyclic structure. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,5R)-6-methyl-3-[4-(2-methyltetrazol-5-yl)benzoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the diazabicyclo[3.2.2]nonane core, followed by the introduction of the benzoyl and tetrazole groups. Common reagents used in these reactions include organometallic catalysts, protecting groups, and various solvents to facilitate the reactions under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes to maximize yield and purity. This often includes the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, large-scale production may require specialized equipment to handle the complex reaction steps and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

(1S,5R)-6-methyl-3-[4-(2-methyltetrazol-5-yl)benzoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzoyl group, using reagents like sodium hydroxide or alkyl halides.

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperature, pH, and the presence of catalysts. For example, oxidation reactions may be carried out at elevated temperatures with strong oxidizing agents, while reduction reactions often require low temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(1S,5R)-6-methyl-3-[4-(2-methyltetrazol-5-yl)benzoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infections.

    Industry: It is used in the development of new materials and as a catalyst in industrial chemical processes.

Mechanism of Action

The mechanism of action of (1S,5R)-6-methyl-3-[4-(2-methyltetrazol-5-yl)benzoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Palonosetron: A compound with a similar bicyclic structure used as an antiemetic.

    Epibatidine: An alkaloid with potent analgesic effects, though not used therapeutically due to its toxicity.

Uniqueness

What sets (1S,5R)-6-methyl-3-[4-(2-methyltetrazol-5-yl)benzoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one apart is its unique combination of functional groups, which confer specific chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in multiple fields of research.

Properties

IUPAC Name

(1S,5R)-6-methyl-3-[4-(2-methyltetrazol-5-yl)benzoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6O2/c1-21-14-8-7-13(16(21)24)9-23(10-14)17(25)12-5-3-11(4-6-12)15-18-20-22(2)19-15/h3-6,13-14H,7-10H2,1-2H3/t13-,14+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQWUITBKJLCODH-UONOGXRCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC(C1=O)CN(C2)C(=O)C3=CC=C(C=C3)C4=NN(N=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@@H]2CC[C@H](C1=O)CN(C2)C(=O)C3=CC=C(C=C3)C4=NN(N=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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